![molecular formula C9H14Cl2N2O B1379139 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1375471-58-1](/img/structure/B1379139.png)
2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride
Vue d'ensemble
Description
“2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride” is a synthetic compound that belongs to the class of piperazine derivatives. It has a molecular formula of C9H14Cl2N2O and a molecular weight of 237.13 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its IUPAC name: 1-(chloroacetyl)-4-(2-propynyl)piperazine hydrochloride . The compound has a mono-isotopic mass of 236.048325 Da .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Potential Dual Antihypertensive Agents
Research conducted by Marvanová et al. (2016) involved the synthesis of new compounds, including 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which were also transformed into hydrochloride salts. This synthesis has relevance in exploring potential dual antihypertensive agents, showing the importance of this chemical in medicinal chemistry research (Marvanová et al., 2016).
Antidepressant and Antianxiety Activity
Kumar et al. (2017) investigated a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for their antidepressant and antianxiety activities. These compounds have shown significant potential in these areas, suggesting the utility of the chemical in neuropsychiatric drug development (Kumar et al., 2017).
Anti-inflammatory Activity
Ahmed et al. (2017) synthesized novel 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds. These compounds, including derivatives of the mentioned chemical, displayed significant anti-inflammatory activity, highlighting their potential in treating inflammation-related disorders (Ahmed et al., 2017).
Antimicrobial and Antitumor Activities
Studies by Verma and Singh (2015) and Yurttaş et al. (2014) have shown the antimicrobial and antitumor potentials of compounds related to 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride. These findings open avenues for the use of such chemicals in treating infectious diseases and cancer (Verma & Singh, 2015); (Yurttaş et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s suggested that this compound can be used in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic protac® molecules for targeted protein degradation .
Mode of Action
It’s known that the compound can participate in palladium-catalyzed [4 + 1] imidoylative cycloaddition of prop-2-yn-1-ones .
Biochemical Pathways
It’s known that the compound can participate in the synthesis of a series of 2-amino-4-cyanofurans .
Action Environment
It’s known that the compound can participate in palladium-catalyzed reactions .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative formylation reactions, where it acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These interactions highlight its potential utility in oxidative stress-related studies and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in oxidative formylation reactions can lead to changes in cellular redox states, impacting gene expression and metabolic flux . Additionally, its interaction with specific proteins may alter cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a photosensitizer and generate reactive oxygen species (ROS) is a key aspect of its mechanism of action . These ROS can induce oxidative stress, leading to the activation or inhibition of various enzymes and transcription factors, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its photosensitizing properties can lead to sustained ROS generation, which may result in prolonged oxidative stress and potential cellular damage . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and enhancing cellular function. At higher doses, it may induce toxic or adverse effects due to excessive ROS generation and oxidative damage . Identifying the optimal dosage range is crucial for maximizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes and cofactors that facilitate the generation and detoxification of ROS . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . For instance, its localization to mitochondria may enhance its role in modulating oxidative stress and mitochondrial function.
Propriétés
IUPAC Name |
2-chloro-1-(4-prop-2-ynylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O.ClH/c1-2-3-11-4-6-12(7-5-11)9(13)8-10;/h1H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAHIEDOUTZVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


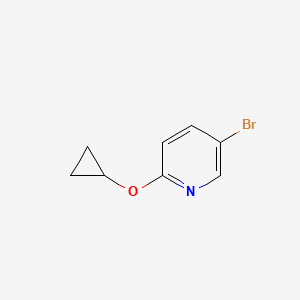
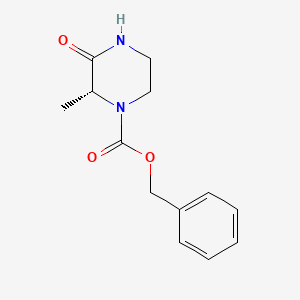


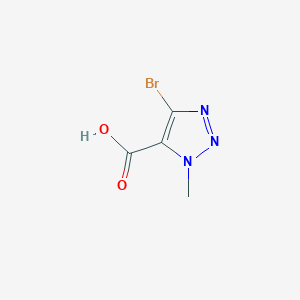
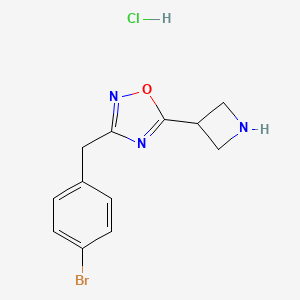



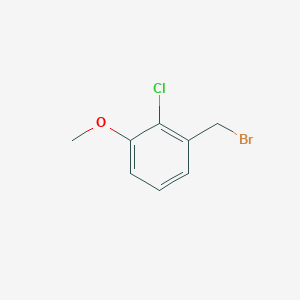
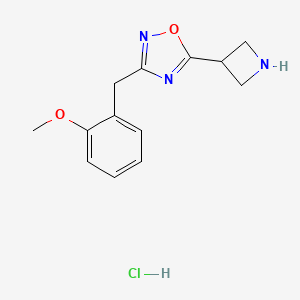
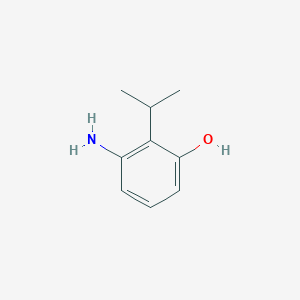
![N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide](/img/structure/B1379075.png)

